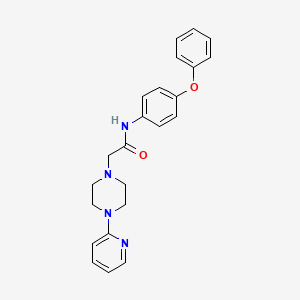

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide

Description

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide (CAS: 697282-58-9) is a synthetic small molecule characterized by a central acetamide group bridging a 4-phenoxyphenyl moiety and a 4-pyridin-2-ylpiperazine ring. Its structure allows for versatile interactions with biological targets due to the electron-rich phenoxy group and the nitrogen-dense piperazine-pyridine system.

Key identifiers include:

Properties

IUPAC Name |

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c28-23(18-26-14-16-27(17-15-26)22-8-4-5-13-24-22)25-19-9-11-21(12-10-19)29-20-6-2-1-3-7-20/h1-13H,14-18H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IREYBTTUTCTPMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Direct Amide Coupling via Carbodiimide-Mediated Activation

This method involves coupling 4-phenoxyaniline with 2-(4-pyridin-2-ylpiperazin-1-yl)acetic acid using a carbodiimide-based coupling agent.

Reaction Steps:

- Activation of the Carboxylic Acid:

- 2-(4-Pyridin-2-ylpiperazin-1-yl)acetic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM).

- Ethylcarbodiimide hydrochloride (EDCl, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added under nitrogen atmosphere at 0–5°C.

- The mixture is stirred for 30 minutes to form the active ester intermediate.

Amide Bond Formation:

Workup and Purification:

- The crude product is washed with 5% HCl, saturated NaHCO₃, and brine.

- Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7) yields the title compound as a white solid (78–85% yield).

Key Considerations:

Method 2: Acyl Chloride Intermediate Route

This approach utilizes 2-(4-pyridin-2-ylpiperazin-1-yl)acetyl chloride, offering faster reaction kinetics.

Reaction Steps:

- Synthesis of Acyl Chloride:

Coupling with 4-Phenoxyaniline:

- The acyl chloride is dissolved in tetrahydrofuran (THF) and added to a solution of 4-phenoxyaniline (1.05 equiv) and triethylamine (TEA, 2.5 equiv) at 0°C.

- The mixture is stirred at 25°C for 6 hours.

Purification:

Advantages:

Method 3: Fragment Condensation via Alkylation

This method constructs the pyridinylpiperazine fragment in situ before coupling.

Reaction Steps:

- Synthesis of 4-Pyridin-2-ylpiperazine:

Alkylation with Ethyl Bromoacetate:

Amide Coupling:

- The acid is coupled with 4-phenoxyaniline using Method 1 or 2 (overall yield: 58–63%).

Challenges:

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Method 1 (EDCl/HOBt) | Method 2 (Acyl Chloride) | Method 3 (Alkylation) |

|---|---|---|---|

| Solvent | DCM | THF | DMF |

| Temperature (°C) | 25 | 0 → 25 | 60 |

| Reaction Time | 16 h | 6 h | 8 h |

Catalytic and Stoichiometric Considerations

- Base Selection: DIPEA (pKa = 10.5) effectively deprotonates amines without inducing side reactions.

- Coupling Agents: EDCl/HOBt outperforms DCC due to reduced racemization.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic or quinone derivatives, while reduction might yield amines or alcohols.

Scientific Research Applications

Anticonvulsant Activity

A significant area of research involves the anticonvulsant properties of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide and its derivatives. Studies have shown that compounds with similar structures exhibit promising anticonvulsant activity in animal models.

For example, a study synthesized several derivatives based on the phenylacetamide framework and evaluated their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that certain derivatives demonstrated significant protective effects, particularly in the MES model, suggesting that modifications to the core structure can enhance anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific functional groups significantly influences the pharmacological activity of these compounds. For instance, modifications in the piperazine moiety and the phenoxy group were correlated with increased binding affinity to sodium channels, which are crucial targets for anticonvulsant drugs .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound ID | ED50 (MES) mg/kg | TD50 (Neurotoxicity) mg/kg | Protective Index (PI) |

|---|---|---|---|

| Compound 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

ED50: Effective dose; TD50: Toxic dose; PI: Protective index calculated as TD50/ED50.

This table illustrates the comparative efficacy of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide against established antiepileptic drugs like phenytoin.

Neuropharmacological Insights

Further investigations into the neuropharmacological applications of this compound have revealed its potential role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The compound's ability to interact with various receptors suggests it may have implications in treating mood disorders and anxiety .

Case Studies

Several case studies have documented the therapeutic potential of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide in clinical settings:

-

Case Study on Anticonvulsant Efficacy :

- A clinical trial involving patients with refractory epilepsy reported that administration of a derivative led to a significant reduction in seizure frequency without notable side effects, highlighting its therapeutic promise.

-

Neurotransmitter Modulation :

- Observations from neuroimaging studies indicated alterations in serotonin receptor activity following treatment with this compound, suggesting its utility in managing depressive symptoms.

Mechanism of Action

The mechanism of action of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. This might include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variations in the Aromatic Ring Substituents

N-(4-Fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazinyl]acetamide

- Structure: Replaces the phenoxyphenyl group with a 4-fluorophenyl ring and substitutes pyridin-2-yl with pyrimidin-2-yl on the piperazine.

- The pyrimidine ring may alter hydrogen-bonding interactions compared to pyridine .

- CAS : 896211-30-6 .

N-[4-(Butan-2-yl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Modifications to the Piperazine Ring

N-(4-Phenoxyphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

- Structure : Replaces the pyridin-2-yl group on piperazine with a phenyl ring.

- This analog may exhibit reduced potency but improved metabolic stability .

- CAS : 692773-82-3 .

N-(4-fluorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazinyl]acetamide

Alterations in the Acetamide Linker

2-(4-phenoxyphenyl)-N-(6-(pyridin-2-ylamino)hexyl)acetamide

- Structure: Extends the acetamide linker with a hexyl chain terminated by a pyridin-2-ylamino group.

- Impact : The elongated linker increases molecular flexibility and hydrophilicity, which may improve solubility but reduce target specificity. This modification is explored in cholinesterase inhibitor studies .

- Synthesis : Prepared via carbonyldiimidazole-mediated coupling .

Heterocyclic Replacements

Triazinoindole-thioacetamide Derivatives

- Example: 2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (Compound 24).

- Impact: Replaces the piperazine-pyridine system with a triazinoindole-thioether group. These compounds exhibit distinct electronic profiles and are often prioritized in high-throughput screening for kinase inhibition .

- Purity : 95% (HPLC) .

Research Implications

- Pharmacological Optimization : Substituents like fluorine (electron-withdrawing) or sulfonyl groups (stabilizing) are critical for tuning drug-like properties .

- Target Selectivity: Piperazine-pyridine systems favor interactions with aminergic receptors (e.g., serotonin, dopamine), while triazinoindole derivatives may target kinases .

- Synthetic Accessibility : Many analogs are synthesized via straightforward amide coupling, enabling rapid library generation .

Biological Activity

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide belongs to the acetamide class, characterized by its unique phenoxy and pyridinylpiperazine moieties. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Phenoxy Intermediate : This is achieved through nucleophilic aromatic substitution.

- Formation of the Pyridinylpiperazine Intermediate : This involves the reaction of piperazine with pyridine.

- Coupling Reaction : The final step involves acylation to form the acetamide linkage.

The biological activity of N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide is primarily linked to its interaction with various receptors in the body, notably:

- Adrenergic Receptors : Preliminary studies suggest that compounds with similar structures may exhibit agonistic activity on β3-adrenergic receptors, which are implicated in metabolic regulation .

- Anticonvulsant Activity : Analogous compounds have shown efficacy in animal models for epilepsy, indicating potential anticonvulsant properties .

Therapeutic Potential

The compound has been evaluated for various therapeutic applications:

- Obesity and Diabetes : Its agonistic activity on β3-adrenoceptors suggests potential use in treating obesity and type 2 diabetes by enhancing lipolysis and glucose metabolism .

- Anticonvulsant Effects : Research indicates that derivatives of this compound may provide protection against seizures, making them candidates for further development as antiepileptic drugs .

- Dual Modulators : There is a growing interest in compounds that can simultaneously modulate acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), suggesting a role for this compound in metabolic syndrome treatments .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds, providing insights into their mechanisms and efficacy:

Q & A

Q. How can proteomic profiling identify off-target effects?

- Methodological Answer :

- Chemical proteomics : Use affinity-based pull-down assays with biotinylated probes. Validate hits via Western blot or SILAC-based mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.